Selenazolidine-4-carboxylic acid
Description
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Properties
Molecular Formula |
C4H7NO2Se |
|---|---|
Molecular Weight |
180.07 g/mol |
IUPAC Name |
(4R)-1,3-selenazolidine-4-carboxylic acid |
InChI |
InChI=1S/C4H7NO2Se/c6-4(7)3-1-8-2-5-3/h3,5H,1-2H2,(H,6,7)/t3-/m0/s1 |
InChI Key |
YHGJNWDLRQSNAC-VKHMYHEASA-N |
Isomeric SMILES |
C1[C@H](NC[Se]1)C(=O)O |
Canonical SMILES |
C1C(NC[Se]1)C(=O)O |
Synonyms |
L-SCA amino acid selenaproline selenazolidine-4-carboxylic acid |
Origin of Product |
United States |
Contextualizing Organoselenium Compounds in Biological Systems
Organoselenium compounds, which feature a carbon-selenium bond, are a class of molecules with significant biological relevance. wikipedia.org Selenium is an essential micronutrient for humans and animals, playing a crucial role in various physiological processes. wikipedia.org In nature, selenium is primarily found in the form of organoselenium compounds, such as the amino acids selenocysteine (B57510) and selenomethionine. wikipedia.org These compounds are integral to the functioning of selenoproteins, which are vital for antioxidant defense, thyroid hormone metabolism, and immune responses. wikipedia.orgrsc.org
The biological importance of organoselenium compounds has spurred extensive research into their synthesis and therapeutic potential. rsc.orgnih.govtandfonline.com Scientists have been particularly interested in developing synthetic organoselenium compounds that can mimic the antioxidant activities of natural selenoproteins or exhibit other beneficial biological effects. nih.govijpsonline.com These synthetic analogues are being investigated for a wide range of applications, including as anticancer, anti-inflammatory, and antimicrobial agents. tandfonline.comijpsonline.com Compared to inorganic selenium forms, organoselenium compounds often exhibit greater bioavailability and lower toxicity. ijpsonline.com
Significance of Heterocyclic Selenium Containing Amino Acid Analogues
Within the diverse landscape of organoselenium chemistry, heterocyclic selenium-containing amino acid analogues represent a particularly intriguing sub-class. These molecules incorporate a selenium atom into a ring structure that also contains nitrogen, resembling naturally occurring amino acids. This structural feature can confer unique chemical and biological properties.
The synthesis of various selenium-containing amino acid analogues has been a focus of research, with studies exploring their potential as antimicrobial and antifungal agents. nih.govaun.edu.eg The incorporation of selenium into heterocyclic structures can influence the compound's reactivity, stability, and interactions with biological targets. researchgate.netacs.org For instance, the presence of selenium can alter the electronic properties and three-dimensional shape of a molecule, potentially enhancing its biological activity compared to its sulfur-containing counterparts. tandfonline.com
Rationale for Investigating Selenazolidine 4 Carboxylic Acid
Stereoselective Synthesis of Selenazolidine-4(R)-carboxylic Acid and its Enantiomers
The controlled, stereoselective synthesis of Selenazolidine-4(R)-carboxylic acid is fundamental for its application in various scientific fields, including its use as a prodrug of L-selenocysteine. nih.govnih.gov The chirality at the C4 position is crucial and is typically derived from a chiral precursor.
Precursor Chemistry and Reaction Pathways
The primary and most direct pathway to obtaining the (4R)-enantiomer of this compound involves the use of L-selenocysteine as the chiral starting material. L-selenocysteine possesses the requisite (R)-stereochemistry that is carried through to the final product. The core reaction is a condensation between L-selenocysteine and an electrophilic one-carbon source, most commonly formaldehyde. nih.gov
The reaction proceeds via the formation of a Schiff base intermediate between the amino group of L-selenocysteine and formaldehyde. This is followed by a rapid intramolecular cyclization, where the nucleophilic selenol (-SeH) group attacks the imine carbon. This ring-closing step establishes the selenazolidine heterocycle, with the stereochemistry at the C4 position being retained from the parent L-selenocysteine.
Table 1: Key Precursors for Selenazolidine-4(R)-carboxylic Acid Synthesis
| Precursor | Role in Synthesis |
|---|---|
| L-Selenocysteine | Provides the core structure and the crucial (R)-stereochemistry at the C4 position. |
This method is analogous to the synthesis of thiazolidine-4-carboxylic acid from cysteine and formaldehyde. researchgate.net
Optimization of Reaction Conditions for Enhanced Yields
Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product. Key parameters that are manipulated include the solvent, temperature, and stoichiometry of the reactants. For reactions involving selenium compounds, such as the synthesis of selenocyanates, the choice of solvent has been shown to be highly influential. researchgate.net For instance, polar aprotic solvents like dimethyl sulfoxide (DMSO) have been found to be superior to dimethylformamide (DMF), water, or acetonitrile in certain selenation reactions, leading to significantly higher yields. researchgate.net
Synthesis of 2-Substituted this compound Derivatives
Modification at the 2-position of the selenazolidine ring allows for the creation of a diverse library of analogues with potentially varied chemical and biological properties. This is typically achieved by replacing formaldehyde with other aldehydes or ketones in the initial condensation step or by subsequent modification of the parent compound.
Preparation of 2-Oxo Analogues
The synthesis of 2-oxo-selenazolidine-4(R)-carboxylic acid, a significant analogue, involves the introduction of a carbonyl group at the C2 position. nih.gov This transformation requires a carbonylating agent. While direct synthesis protocols for the selenium compound are proprietary, analogous syntheses for 2-oxo-oxazolidine-4-carboxylic acid provide insight into potential routes. google.comwipo.int These methods often employ reagents like bis(trichloromethyl) carbonate (triphosgene) or methyl chloroformate in the presence of a base. google.com A more environmentally friendly approach has been developed for the oxazolidine analogue using S,S'-dimethyl dithiocarbonate in water, which achieves high yields. google.comwipo.int Such methodologies could potentially be adapted for the synthesis of 2-oxoSCA from L-selenocysteine.
Synthesis of 2-Methyl and Other Alkyl/Aryl Analogues
The synthesis of 2-alkyl or 2-aryl substituted selenazolidine-4-carboxylic acids is accomplished by condensing L-selenocysteine with a suitable aldehyde or ketone instead of formaldehyde. researchgate.netresearchgate.net This approach has been successfully used to prepare a range of 2-substituted derivatives, including 2-butyl, 2-cyclohexyl, and 2-phenyl analogues. nih.gov
Table 2: Synthesis of 2-Substituted Selenazolidine-4(R)-carboxylic Acid Analogues
| Desired 2-Substituent | Aldehyde/Ketone Reactant | Resulting Analogue |
|---|---|---|
| Methyl | Acetaldehyde | 2-Methyl-selenazolidine-4(R)-carboxylic acid |
| Butyl | Butyraldehyde | 2-Butyl-selenazolidine-4(R)-carboxylic acid |
| Cyclohexyl | Cyclohexanecarboxaldehyde | 2-Cyclohexyl-selenazolidine-4(R)-carboxylic acid |
This reaction is generally robust, but the reactivity of the carbonyl compound can influence reaction conditions and yields. Aromatic aldehydes and aliphatic aldehydes readily react to form the corresponding diastereomeric mixtures of 2-substituted thiazolidine-4-carboxylic acids, and similar reactivity is expected for their selenium counterparts. researchgate.net
Strategies for Chiral Resolution and Enantiomeric Enrichment
When a synthesis results in a racemic or diastereomeric mixture, purification strategies are necessary to isolate the desired stereoisomer. Chiral resolution and enantiomeric enrichment are key techniques used for this purpose.
The most common method for resolving a racemic mixture of a chiral carboxylic acid is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This process involves reacting the racemic this compound with an enantiomerically pure chiral base, such as naturally occurring alkaloids like brucine, strychnine, or quinine. libretexts.org The resulting products are diastereomeric salts (e.g., (R)-acid·(S)-base and (S)-acid·(S)-base), which possess different physical properties, most importantly, different solubilities. wikipedia.org This difference allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the chiral base is removed by treatment with an acid, yielding the resolved, enantiomerically pure carboxylic acids. libretexts.org
Enantiomeric enrichment is another valuable technique, particularly when starting with a mixture that is already partially enriched in one enantiomer. nih.gov This can be achieved by carefully controlled crystallization. In some cases, the racemate crystallizes as a racemic compound, which is a distinct crystalline phase from the pure enantiomers. This can lead to the mother liquor becoming highly enriched in the excess enantiomer after crystallization. nih.gov The progress of the resolution can be monitored by techniques such as NMR spectroscopy using chiral resolving agents or by chiral high-performance liquid chromatography (HPLC). wikipedia.orgmdpi.com
Chemical Transformations and Functionalization of the Selenazolidine Ring
The this compound scaffold offers multiple reactive sites for chemical modification, including the selenium atom, the secondary amine, the carboxylic acid, and the carbon backbone. These sites allow for a variety of chemical transformations and functionalization strategies, enabling the synthesis of diverse derivatives with potential applications in peptide chemistry and medicinal chemistry.
The primary routes for functionalization of the selenazolidine ring involve reactions at the C-2 position, the nitrogen atom, and the selenium atom, as well as ring-opening reactions. Modifications to the carbon backbone at positions other than C-2 are less common and typically established during the synthesis of the ring itself.
One of the most common modifications of the selenazolidine ring occurs at the C-2 position. This is typically achieved by reacting selenocysteine (B57510) with various aldehydes or ketones. This condensation reaction provides a straightforward method for introducing a wide range of substituents, thereby modulating the steric and electronic properties of the resulting selenazolidine derivative. For instance, reaction of L-cysteine hydrochloride with a variety of aromatic aldehydes leads to the formation of 2-aryl thiazolidine-4-carboxylic acids, a reaction pathway analogous to that expected for this compound. nih.gov The synthesis of DL-selenazolidine-4-carboxylic acid itself is accomplished by reacting DL-selenocystine with formaldehyde. nih.gov
The nitrogen atom of the selenazolidine ring can be readily functionalized, most commonly through acylation reactions. This is a critical transformation for the incorporation of this compound into peptide chains using solid-phase peptide synthesis (SPPS). The nitrogen is typically protected with either a tert-butoxycarbonyl (Boc) or a 9-fluorenylmethyloxycarbonyl (Fmoc) group.
The Boc group can be introduced by reacting this compound with di-tert-butyl dicarbonate (Boc₂O). This protecting group is stable under basic conditions but can be removed with acids like trifluoroacetic acid (TFA). rsc.org Conversely, the Fmoc group is introduced using reagents such as Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) or Fmoc-Cl. rsc.orgnih.govwikipedia.org The Fmoc group is stable to acidic conditions but is readily cleaved by bases, such as piperidine (B6355638) in DMF, which allows for an orthogonal protection strategy in peptide synthesis. rsc.orgwikipedia.org However, it has been noted that the selenazolidine ring may exhibit some instability under the basic conditions used for Fmoc deprotection, potentially leading to degradation and the formation of selenocystine (B224153). rsc.org
Beyond protection for peptide synthesis, N-alkylation of the selenazolidine ring is also a potential transformation, although less explored than N-acylation. General methods for the N-alkylation of amines using carboxylic acids as the alkyl source in the presence of a reducing agent like sodium triacetoxyborohydride or under catalytic hydrogenation conditions have been developed and could be applicable to the selenazolidine ring. nih.govnih.gov
The selenium atom in the selenazolidine ring is a key site for chemical transformations, particularly oxidation and ring-opening reactions. The oxidation of organoselenium compounds, for example with hydrogen peroxide, is a well-established process. nih.govrsc.org In the context of selenazolidine, oxidation of the selenium atom can lead to the formation of a selenoxide. This transformation is significant as it can influence the biological activity and metabolic fate of the molecule. The oxidation of diselenides to seleninic acids is a related process that highlights the reactivity of the selenium atom. nih.gov
Ring-opening of the selenazolidine ring is a crucial reaction, particularly because this compound often serves as a stable precursor to the more reactive selenocysteine. This transformation can be achieved under specific conditions, for example, through treatment with copper(II) salts or methoxylamine at acidic pH. nih.gov This unmasking of the selenocysteine residue is particularly important in the context of native chemical ligation for the synthesis of selenoproteins. nih.gov
Modifications to the carbon backbone of the selenazolidine ring, other than at the C-2 position, are not commonly performed on the pre-formed ring system. Substituents at other positions are typically introduced by starting with a modified selenocysteine precursor. For example, the synthesis of 2-substituted 5-(1,2,3-selenadiazol-4-yl)furan-3-carboxylic acid esters involves the formation of the selenadiazole ring from a precursor that already contains the substituted furan moiety. researchgate.net While cycloaddition reactions are a common strategy for constructing heterocyclic rings, their application to the direct functionalization of the existing selenazolidine backbone is not well-documented. chadsprep.comyoutube.comnih.govlibretexts.orgresearchgate.net Similarly, ring expansion or contraction reactions are known for various heterocyclic systems but have not been extensively reported for this compound. wikipedia.org
Below are tables summarizing key chemical transformations of the selenazolidine ring.
| Transformation | Reagents and Conditions | Product | Significance | Reference |
|---|---|---|---|---|
| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O) | N-Boc-selenazolidine-4-carboxylic acid | Protection of the nitrogen atom for peptide synthesis (Boc-strategy). | rsc.org |
| N-Fmoc Protection | Fmoc-OSu or Fmoc-Cl, Base (e.g., NaHCO₃), Solvent (e.g., DMF) | N-Fmoc-selenazolidine-4-carboxylic acid | Protection of the nitrogen atom for peptide synthesis (Fmoc-strategy). | rsc.orgnih.govwikipedia.org |
| Boc Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) | This compound trifluoroacetate salt | Removal of Boc group to liberate the free amine. | rsc.org |
| Fmoc Deprotection | 20% Piperidine in DMF | This compound (potential for ring-opening) | Removal of Fmoc group to liberate the free amine. | rsc.orgwikipedia.org |
| Transformation | Reagents and Conditions | Product | Significance | Reference |
|---|---|---|---|---|
| C-2 Substitution (ring formation) | Selenocysteine, Aldehyde (e.g., Formaldehyde, Benzaldehyde) | 2-Substituted-selenazolidine-4-carboxylic acid | Introduction of diverse substituents at the C-2 position. | nih.govnih.govnih.gov |
| Ring Opening to Selenocysteine | CuCl₂, pH 6, followed by a reducing agent (e.g., TCEP) | Selenocysteine derivative | Unmasking of the selenocysteine for applications like native chemical ligation. | nih.gov |
| Oxidation of Selenium | Hydrogen Peroxide (H₂O₂) | This compound selenoxide | Potential modulation of biological activity. | nih.govrsc.orgmdpi.com |
Spectroscopic Analysis for Stereochemical Assignment
The absolute configuration of chiral centers and the relative stereochemistry of substituents in heterocyclic compounds like this compound are typically determined using a combination of spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy.
For a definitive stereochemical assignment of this compound, high-resolution ¹H and ¹³C NMR spectroscopy would be indispensable. Analysis of coupling constants and Nuclear Overhauser Effect (NOE) correlations would provide insights into the spatial relationships between protons on the heterocyclic ring. In substituted derivatives, these NMR parameters are crucial for establishing the cis or trans relationship of substituents. However, specific ¹H and ¹³C NMR chemical shift and coupling constant data for this compound are not currently available in published literature.
Circular Dichroism (CD) spectroscopy is another powerful tool for probing the stereochemistry of chiral molecules. The CD spectrum of an enantiomerically pure sample of L-selenazolidine-4-carboxylic acid would be expected to show characteristic Cotton effects, the signs of which could be correlated with its absolute configuration. Such data, however, has not been publicly reported.
Conformational Preferences and Ring Dynamics
The five-membered selenazolidine ring is non-planar and is expected to adopt puckered conformations to minimize torsional strain. By analogy with related five-membered heterocyclic systems, such as thiazolidine (B150603) and pyrrolidine, the most likely conformations are the envelope (where one atom is out of the plane of the other four) and the twist (where two adjacent atoms are displaced to opposite sides of a plane defined by the other three atoms).
The determination of the preferred conformation and the energy barrier to interconversion between different conformers would typically be achieved through a combination of variable-temperature NMR studies, analysis of vicinal coupling constants using the Karplus equation, and computational modeling (e.g., Density Functional Theory calculations). These studies would reveal the puckering parameters of the ring and the energetic landscape of its conformational isomers. At present, such detailed conformational analyses for this compound have not been published.
Influence of Substituents on Molecular Conformation
The introduction of substituents at various positions on the selenazolidine ring would be expected to have a significant impact on its conformational equilibrium. The steric and electronic properties of the substituents would influence the puckering of the ring and could favor one conformation over others.
Mechanistic Studies on the Role of Selenazolidine 4 Carboxylic Acid As a Selenocysteine Prodrug
Investigating Cellular Selenium Delivery Mechanisms
Selenazolidine-4-carboxylic acid (SCA) and its 2-substituted analogues have been developed as prodrugs of L-selenocysteine, aiming to provide a chemically stable form for delivering selenium to cells. nih.gov The core concept behind this approach is that the selenazolidine ring protects the reactive selenol group of selenocysteine (B57510), thereby reducing toxicity while allowing for efficient cellular uptake.
The primary evidence for the successful intracellular delivery of selenium from these compounds comes from the induction of selenium-dependent glutathione (B108866) peroxidase (GPx) activity. nih.govnih.gov GPx is a key selenoenzyme, and its activity is a reliable indicator of the amount of biologically available selenium within a cell. In studies using V79 hamster lung cells, treatment with L-SCA and its analogues, such as L-2-oxothis compound (L-OSCA) and L-2-methylthis compound (L-MSCA), resulted in a significant increase in GPx activity. nih.gov This demonstrates that the selenium from these prodrugs is not only transported into the cells but is also made available for incorporation into functional selenoenzymes.
Furthermore, research has shown that the stereochemistry of these compounds plays a crucial role in their efficacy. Compounds with the L-configuration, which corresponds to the naturally occurring form of amino acids, are significantly more effective at inducing GPx activity than their D-stereoisomers. nih.gov This suggests that the cellular machinery involved in the uptake or metabolism of these prodrugs is stereoselective, favoring the L-form.
Elucidation of Metabolic Conversion Pathways to Biologically Active Selenium Species
Selenazolidine-4-carboxylic acids are designed to function as latent forms of L-selenocysteine, releasing the active amino acid upon metabolic conversion within the cell. nih.gov This conversion is believed to involve the enzymatic or spontaneous opening of the selenazolidine ring structure.
While the precise enzymatic pathways responsible for the ring-opening and subsequent release of selenocysteine from SCA and its derivatives have not been fully elucidated in the available literature, the process is fundamental to their function as prodrugs. The proposed mechanism involves the cleavage of the carbon-nitrogen bond in the heterocyclic ring, which would yield selenocysteine. This newly formed L-selenocysteine then enters the cellular selenium metabolic pool.
Once released, L-selenocysteine can be utilized for the synthesis of selenoproteins. The selenium atom from selenocysteine is incorporated into the growing polypeptide chain at a UGA codon, which is normally a stop codon. This process requires a complex molecular machinery, including a specific selenocysteine insertion sequence (SECIS) in the mRNA. The ability of SCAs to increase the activity of selenoenzymes like GPx and thioredoxin reductase (TR) provides strong indirect evidence for their successful conversion to a biologically active form of selenium that can be used for selenoprotein synthesis. nih.govnih.gov
Assessment of Biologically Available Selenium Provision in Cellular and Animal Models
The provision of biologically available selenium from this compound and its analogues has been demonstrated in both in vitro and in vivo models.
In cellular models, such as V79 cells, the L-isomers of SCA and its derivatives have shown a potent ability to induce GPx activity, indicating the successful delivery and bioavailability of selenium. nih.gov Notably, L-SCA produced a more significant increase in GPx activity compared to other tested compounds, highlighting its efficiency as a selenocysteine prodrug in this model system. nih.gov
Table 1: Induction of Glutathione Peroxidase (GPx) Activity in V79 Cells by this compound Analogues
| Compound | Concentration (µM) | Fold Increase in GPx Activity |
| Sodium Selenite | 15 | 2.2 |
| L-Selenocystine | 30 | 4.2 |
| L-SCA | 100 | 5.9 |
| L-OSCA | 100 | 4.6 |
| L-MSCA | 100 | 2.1 |
| D-Selenocystine | - | 1.0 |
| D-OSCA | - | 1.4 |
| D-MSCA | - | 1.3 |
Data sourced from Cassidy, P. B., et al. (2002). nih.gov
Animal models have further substantiated these findings. In studies involving rats, the administration of 2-substituted SCAs led to changes in the activity of various hepatic enzymes, including the selenoenzymes GPx and thioredoxin reductase (TR). nih.gov For instance, 2-oxoSCA was found to elevate the activities of glutathione transferase (GST), TR, and NAD(P)H-quinone oxidoreductase (NQO). nih.gov The induction of these enzymes, particularly TR, points to the systemic bioavailability of selenium from the administered SCAs and their subsequent utilization in the synthesis of functional selenoproteins in the liver. nih.gov
Table 2: Effect of 2-OxoSCA on Hepatic Enzyme Activities in Rats
| Enzyme | Route of Administration | Change in Activity |
| Glutathione Transferase (GST) | Intraperitoneal & Intragastric | Elevated |
| Thioredoxin Reductase (TR) | Intraperitoneal | Elevated |
| NAD(P)H-quinone oxidoreductase (NQO) | Intraperitoneal & Intragastric | Elevated |
Data sourced from Roberts, J. C., et al. (2007). nih.gov
These studies in cellular and animal models collectively demonstrate that this compound and its analogues are effective vehicles for the delivery of biologically available selenium, which is then utilized for the synthesis of essential selenoenzymes.
Enzymatic Activity Modulation by Selenazolidine 4 Carboxylic Acid and Its Analogues
Impact on Glutathione (B108866) Peroxidase (GPx) Activity and Gene Expression
Selenazolidine-4-carboxylic acid (SCA) and its analogues function as prodrugs of L-selenocysteine, designed to serve as effective selenium delivery agents. nih.govnih.gov Their biological significance is partly demonstrated through their ability to influence the activity of selenoenzymes, most notably glutathione peroxidase (GPx). nih.govresearchgate.net Studies in cultured V79 cells have shown that these compounds can induce selenium-dependent GPx activity, which is a key indicator of biologically available selenium. nih.gov For instance, L-selenazolidine-4(R)-carboxylic acid (L-SCA) was found to produce a significant 5.9-fold increase in GPx activity in these cells. nih.gov
The stereochemistry of this compound analogues plays a critical role in their ability to induce Glutathione Peroxidase (GPx) activity. nih.gov Research conducted on V79 cells has demonstrated a clear distinction between the efficacy of L- and D-stereoisomers. nih.gov
Compounds with L-stereochemistry are potent inducers of GPx activity. nih.gov L-selenazolidine-4(R)-carboxylic acid (L-SCA) led to a 5.9-fold increase in GPx activity, while L-2-oxothis compound (L-OSCA) and L-2-methylthis compound (L-MSCA) produced 4.6-fold and 2.1-fold increases, respectively. nih.gov The inductive capacity of these L-isomers was comparable to or greater than that of sodium selenite, a common inorganic form of selenium. nih.gov
In stark contrast, the corresponding D-stereoisomers exhibited minimal ability to induce GPx activity. nih.gov D-selenocystine showed no increase (1.0-fold), while D-OSCA and D-MSCA only resulted in slight increases of 1.4-fold and 1.3-fold, respectively. nih.gov This highlights that the biological processing and subsequent selenium bioavailability for GPx synthesis are highly dependent on the specific spatial arrangement of the molecule. nih.gov
Table 1: Impact of this compound Stereoisomers on GPx Activity
| Compound | Fold Increase in GPx Activity |
|---|---|
| L-SCA | 5.9 |
| L-OSCA | 4.6 |
| L-MSCA | 2.1 |
| D-OSCA | 1.4 |
| D-MSCA | 1.3 |
| D-Selenocystine | 1.0 |
Data derived from studies in cultured V79 cells. nih.gov
Regulation of Cytoprotective and Detoxifying Enzymes
The administration of 2-substituted selenazolidine-4(R)-carboxylic acids (SCAs) has been shown to regulate a variety of hepatic cytoprotective and detoxifying enzymes. nih.gov Studies involving these prodrugs of L-selenocysteine have revealed changes in the activity levels and/or mRNA expression of several key enzymes, though the pattern of these changes is not uniform across the different SCA compounds. nih.gov The effects are also influenced by the route of administration, with intraperitoneal (i.p.) delivery generally eliciting more changes than the intragastric (i.g.) route. nih.gov
Glutathione Transferase (GST) activity is significantly modulated by certain selenazolidine analogues. nih.gov Specifically, 2-oxoselenazolidine-4(R)-carboxylic acid (2-oxoSCA) was found to elevate GST activity. nih.gov This effect was observed regardless of whether the compound was administered intraperitoneally or intragastrically. nih.gov Importantly, the observed increases in GST enzyme activity were accompanied by corresponding elevations in GST mRNA levels at the time of measurement, suggesting that the regulation occurs at the level of gene expression. nih.gov
The response of microsomal epoxide hydrolase (mEH) to selenazolidine compounds is specific to the analogue and the method of administration. nih.gov Elevations in mEH enzyme activity were noted following intraperitoneal (i.p.) administration of 2-butylselenazolidine-4(R)-carboxylic acid (2-butylSCA) and 2-cyclohexylselenazolidine-4(R)-carboxylic acid (2-cyclohexylSCA). nih.gov Interestingly, for mEH, researchers observed that elevations in mRNA levels did not always translate into increased enzyme activity, indicating potential post-transcriptional regulatory mechanisms. nih.gov
The regulation of NAD(P)H-quinone oxidoreductase (NQO) by this compound analogues demonstrates compound-specific effects. nih.gov NQO activity was found to be elevated by 2-oxoselenazolidine-4(R)-carboxylic acid (2-oxoSCA) regardless of the administration route (intraperitoneal or intragastric). nih.gov In contrast, 2-butylselenazolidine-4(R)-carboxylic acid (2-butylSCA) also increased NQO activity, but only when administered via the intraperitoneal route. nih.gov
Among the various cytoprotective enzymes studied, UDP-glucuronosyltransferase (UGT) activity was found to be one of the least affected by the administration of 2-substituted selenazolidine-4(R)-carboxylic acids. nih.gov In a study examining a series of these compounds, UGTs, along with Glutathione Peroxidases (GPx), showed minimal changes in their hepatic enzyme activities or mRNA levels. nih.gov
Table 2: Summary of Enzyme Modulation by 2-Substituted Selenazolidine-4(R)-carboxylic Acids (SCAs)
| Enzyme | Modulating Compound(s) | Observed Effect | Administration Route Dependency |
|---|---|---|---|
| Glutathione Transferase (GST) | 2-oxoSCA | Elevated activity and mRNA | Independent of route |
| Microsomal Epoxide Hydrolase (mEH) | 2-butylSCA, 2-cyclohexylSCA | Elevated activity | Intraperitoneal (i.p.) route only |
| NAD(P)H-Quinone Oxidoreductase (NQO) | 2-oxoSCA | Elevated activity | Independent of route |
| 2-butylSCA | Elevated activity | Intraperitoneal (i.p.) route only | |
| UDP-Glucuronosyltransferase (UGT) | All tested SCAs | Least affected enzyme | N/A |
Findings based on hepatic enzyme responses following seven consecutive daily doses. nih.gov
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | SCA |
| L-Selenazolidine-4(R)-carboxylic acid | L-SCA |
| 2-oxoselenazolidine-4(R)-carboxylic acid | 2-oxoSCA |
| L-2-oxothis compound | L-OSCA |
| D-2-oxothis compound | D-OSCA |
| 2-methylthis compound | MSCA |
| L-2-methylthis compound | L-MSCA |
| D-2-methylthis compound | D-MSCA |
| 2-butylselenazolidine-4(R)-carboxylic acid | 2-butylSCA |
| 2-cyclohexylselenazolidine-4(R)-carboxylic acid | 2-cyclohexylSCA |
| 2-phenylselenazolidine-4(R)-carboxylic acid | 2-phenylSCA |
| L-selenocysteine | |
| L-selenocystine | |
| D-selenocystine | |
| Glutathione | |
| Glutathione Peroxidase | GPx |
| Glutathione Transferase | GST |
| Microsomal Epoxide Hydrolase | mEH |
| NAD(P)H-Quinone Oxidoreductase | NQO |
| UDP-Glucuronosyltransferase | UGT |
| Sodium selenite |
Thioredoxin Reductase (TR) Induction
This compound and its 2-substituted analogues, which function as prodrugs of L-selenocysteine, have been investigated for their ability to modulate the activity of various cytoprotective enzymes, including thioredoxin reductase (TR). nih.gov TR is a crucial selenoenzyme involved in maintaining the cellular redox balance. nih.govdrugbank.com Studies have demonstrated that administration of these selenium-containing compounds can lead to a significant increase in hepatic TR activity.
The degree of TR induction varies depending on the specific analogue and the route of administration. For instance, following seven consecutive daily doses, 2-oxoselenazolidine-4(R)-carboxylic acid (2-oxoSCA) was found to elevate TR activity regardless of whether it was administered intraperitoneally (i.p.) or intragastrically (i.g.). nih.gov In contrast, 2-butylSCA and 2-cyclohexylSCA only produced elevations in TR activity when administered via the i.p. route. nih.gov Notably, 2-phenylSCA was the least effective, showing no change in TR activity. nih.gov The elevation in TR activity induced by 2-oxoSCA administered via the i.p. route was also accompanied by a corresponding increase in TR mRNA levels at the time of sacrifice. nih.gov
Table 1: Effect of Selenazolidine-4(R)-carboxylic Acid Analogues on Hepatic Thioredoxin Reductase (TR) Activity
| Compound | Administration Route | TR Activity Change | TR mRNA Level Change |
|---|---|---|---|
| 2-oxoSCA | Intraperitoneal (i.p.) | Elevated | Elevated |
| 2-oxoSCA | Intragastric (i.g.) | Elevated | Not specified |
| 2-butylSCA | Intraperitoneal (i.p.) | Elevated | Not specified |
| 2-butylSCA | Intragastric (i.g.) | No change | Not specified |
| 2-cyclohexylSCA | Intraperitoneal (i.p.) | Elevated | Not specified |
| 2-cyclohexylSCA | Intragastric (i.g.) | No change | Not specified |
| 2-phenylSCA | Not specified | No change | Not specified |
Data derived from a study involving seven consecutive daily doses of the compounds. nih.gov
Investigation of Transcription Regulation of Hepatic Chemoprotective Enzymes
The administration of 2-substituted selenazolidine-4(R)-carboxylic acids (SCAs) has been shown to regulate a panel of hepatic chemoprotective enzymes beyond thioredoxin reductase. nih.gov This regulation occurs at the level of gene transcription, largely through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2)-antioxidant response element (ARE) pathway. mdpi.comnih.gov Nrf2 is a transcription factor that, under conditions of oxidative stress, binds to the ARE, a specific DNA sequence in the promoter region of genes encoding for numerous antioxidant and detoxifying enzymes. nih.govresearchgate.net
Research into SCAs has revealed complex patterns of enzyme induction. Following a seven-day treatment regimen, changes in the hepatic activity and/or mRNA levels of several phase II detoxifying enzymes were observed, including glutathione transferase (GST), microsomal epoxide hydrolase (mEH), and NAD(P)H:quinone oxidoreductase (NQO1). nih.gov The effects were highly dependent on the specific SCA derivative and the method of administration.
For example, 2-oxoSCA was a potent inducer, elevating the activities of GST and NQO1 irrespective of the administration route (i.p. or i.g.). nih.gov This increase in enzyme activity was matched by an increase in GST mRNA levels for both routes. nih.gov However, for some enzymes, there was a disconnect between mRNA levels and enzyme activity. With several compounds administered i.p., elevations in mEH mRNA were noted, but these did not translate into increased mEH activity. nih.gov Conversely, 2-butylSCA and 2-cyclohexylSCA elevated mEH activity only when given i.p. nih.gov Among the enzymes studied, UDP-glucuronosyltransferase (UGT) and glutathione peroxidase (GPx) were the least affected by the SCA compounds. nih.gov These findings highlight that while SCAs are a closely related series of compounds, each derivative exhibits a unique profile of gene and enzyme regulation. nih.gov
Table 2: Summary of Hepatic Chemoprotective Enzyme Regulation by 2-Substituted Selenazolidine-4(R)-carboxylic Acids (SCAs)
| Enzyme | Inducing Compound(s) | Observations |
|---|---|---|
| Glutathione Transferase (GST) | 2-oxoSCA | Activity and mRNA levels elevated via both i.p. and i.g. routes. nih.gov |
| Microsomal Epoxide Hydrolase (mEH) | 2-butylSCA, 2-cyclohexylSCA | Activity elevated only with i.p. administration. nih.gov |
| Various SCAs (i.p.) | mRNA levels were elevated without a corresponding increase in enzyme activity. nih.gov | |
| NAD(P)H:quinone oxidoreductase (NQO1) | 2-oxoSCA | Activity elevated via both i.p. and i.g. routes. nih.gov |
| 2-butylSCA | Activity elevated only with i.p. administration. nih.gov | |
| UDP-glucuronosyltransferase (UGT) | All tested SCAs | Found to be among the least affected enzymes. nih.gov |
| Glutathione Peroxidase (GPx) | All tested SCAs | Found to be among the least affected enzymes. nih.gov |
Findings are based on a study involving seven consecutive daily doses of various SCA compounds. nih.gov
Selenazolidine 4 Carboxylic Acid As a Proline Surrogate in Peptide Chemistry
Incorporation into Peptide Sequences via Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Methods
The integration of selenazolidine-4-carboxylic acid into peptide chains has been successfully demonstrated using both solid-phase peptide synthesis (SPPS) and traditional solution-phase techniques. nih.gov The choice of method often depends on the desired peptide's length and complexity. For both approaches, the key is the use of appropriately protected Sez building blocks.
In peptide synthesis, the amino group of the amino acid being added is temporarily blocked by a protecting group. The two most common protecting groups used for Sez are the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. researchgate.net The corresponding protected building blocks, Boc-Sez-OH and Fmoc-Sez-OH, have been synthesized and evaluated in both Boc/benzyl and Fmoc/tert-butyl protection strategies. nih.govresearchgate.net
An example of a peptide synthesized using these methods is a model tripeptide, which was prepared in both solution and on a solid support to evaluate the feasibility of incorporating Sez. nih.gov A more complex example is the synthesis of an analog of a vasopressin receptor-1A antagonist, where the native proline residue was replaced with Sez. nih.gov
A critical consideration in peptide synthesis is the stability of the amino acid residues under the various reaction conditions, particularly during the removal of the protecting groups. The selenazolidine ring system exhibits different stability profiles depending on the protecting group strategy employed.
Research has shown that the Sez residue is stable under the acidic conditions used for Boc group removal. researchgate.net Treatment of Boc-Sez-OH with a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) cleanly removes the Boc group without degrading the selenazolidine ring. researchgate.net
In contrast, the Sez residue is unstable under the basic conditions typically used to remove the Fmoc group. researchgate.net Standard Fmoc deprotection involves treatment with a solution of piperidine (B6355638) in dimethylformamide (DMF). Under these conditions, the Fmoc-Sez-OH monomer undergoes degradation, leading to the formation of selenocystine (B224153) as a significant by-product. researchgate.net This instability poses a challenge for the direct use of Fmoc-Sez-OH in standard Fmoc-based SPPS protocols.
| Protecting Group Strategy | Deprotection Conditions | Sez Residue Stability | Observed Outcome |
|---|---|---|---|
| Boc/Bzl | DCM/TFA (50/50 v/v) | Stable | Clean removal of Boc group, Sez ring intact. researchgate.net |
| Fmoc/tBu | DMF/piperidine (80/20 v/v) | Unstable | Degradation of Sez, formation of selenocystine. researchgate.net |
To overcome the instability of the Fmoc-Sez-OH monomer during Fmoc deprotection, an optimized coupling strategy has been developed. nih.gov This strategy involves the use of a pre-formed dipeptide building block, specifically an Fmoc-Xxx-Sez-OH unit, where "Xxx" represents any amino acid. nih.govresearchgate.net
By coupling the Sez residue as part of a dipeptide, the sensitive N-terminal Sez is protected during the subsequent Fmoc deprotection steps of the growing peptide chain. This approach allows for the efficient incorporation of Sez into peptides using the otherwise convenient and widely used Fmoc/tBu SPPS strategy. nih.gov
The synthesis of these dipeptide units is straightforward. For example, Fmoc-Ala-Sez-OH was prepared and then activated for coupling using 2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU) and N,N-Diisopropylethylamine (DIEA). researchgate.netrsc.org This dipeptide was then successfully coupled during the SPPS of a model peptide. researchgate.net
| Coupling Strategy | Description | Advantage | Example Coupling Reagents |
|---|---|---|---|
| Monomer (Fmoc-Sez-OH) | Direct coupling of the Fmoc-protected Sez monomer. | Simpler building block synthesis. | Not recommended due to instability. |
| Dipeptide (Fmoc-Xxx-Sez-OH) | Coupling of a pre-formed dipeptide containing Sez at the C-terminus. | Circumvents the instability of the Sez residue during Fmoc deprotection. nih.gov | HATU/DIEA researchgate.netrsc.org |
Influence on Peptide Conformational Stability and Structural Integrity
The substitution of proline with this compound is based on the principle of isosteric replacement. Proline's unique cyclic structure imposes significant constraints on the peptide backbone, often inducing turns and disrupting secondary structures like alpha-helices and beta-sheets. sigmaaldrich.com Sez, being a five-membered ring containing selenium at the 4-position, is considered to be isosteric to proline, meaning it has a similar size and shape. nih.govpnas.org
Functional Effects on Bioactive Peptides and Receptor Antagonists
The ultimate test for a proline surrogate is its effect on the biological activity of the peptide. The replacement of proline with this compound has been shown to have minimal impact on the function of at least one bioactive peptide. nih.gov
In a study involving a potent and selective antagonist of the human vasopressin V1a receptor, the proline residue at position 7 was replaced with Sez. nih.gov The resulting Sez-containing peptide exhibited pharmacological properties and stability against endopeptidases that were very similar to the original proline-containing antagonist. nih.gov This finding is significant as it demonstrates that the introduction of the selenium atom did not interfere with the peptide's ability to bind to its receptor and exert its antagonistic effect.
| Peptide | Modification | Functional Outcome | Reference |
|---|---|---|---|
| Vasopressin V1a Receptor Antagonist | Proline at position 7 replaced with this compound | Similar pharmacological properties and endopeptidase stability compared to the native peptide. | nih.gov |
Beyond its role as a proline mimic, the incorporation of Sez offers the added advantage of introducing a selenium atom, which can be used as a probe for analytical purposes. nih.gov The unique isotopic signature of selenium makes it readily detectable by mass spectrometry, and 77Se NMR can provide valuable structural information. nih.govmdpi.com This dual role as a structurally conservative proline surrogate and a useful analytical probe makes this compound a versatile tool in peptide science. nih.gov
Advanced Analytical and Spectroscopic Characterization for Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies (e.g., as a Selenium Probe)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of selenazolidine-4-carboxylic acid. By analyzing the magnetic properties of atomic nuclei, researchers can elucidate the connectivity of atoms and the three-dimensional structure of the molecule in solution. The key nuclei for the NMR characterization of this compound are ¹H (proton), ¹³C (carbon-13), and ⁷⁷Se (selenium-77).
¹H and ¹³C NMR Spectroscopy for Structural Confirmation:
¹H and ¹³C NMR are routinely used to confirm the fundamental structure of this compound. The chemical shifts of the protons and carbons in the molecule are influenced by their local electronic environments.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the heterocyclic ring and the carboxylic acid group. The protons on the carbons adjacent to the selenium atom and the nitrogen atom will exhibit characteristic chemical shifts. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift (around 10-13 ppm), though this signal can be exchangeable with deuterium in deuterated solvents like D₂O. semanticscholar.org
¹³C NMR: The carbon-13 NMR spectrum provides information on each carbon atom in the molecule. The carboxyl carbon is readily identifiable by its characteristic chemical shift in the downfield region of the spectrum, typically between 170 and 185 ppm. core.ac.ukfoodb.ca The carbons of the selenazolidine ring will have distinct chemical shifts influenced by the neighboring selenium and nitrogen atoms.
While specific, experimentally derived high-resolution NMR data for this compound is not abundantly available in the public domain, the expected chemical shift ranges can be predicted based on the known values for similar structures, such as thiazolidine-4-carboxylic acid and other selenoamino acids.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxyl (COOH) | 10.0 - 13.0 (broad s) | 170 - 185 |
| C4 (CH) | 4.0 - 4.5 (m) | 60 - 70 |
| C5 (CH₂) | 3.0 - 3.8 (m) | 30 - 40 |
| C2 (CH₂) | 3.5 - 4.2 (m) | 45 - 55 |
Note: These are estimated values and may vary depending on the solvent and experimental conditions. 's' denotes a singlet, and 'm' denotes a multiplet.
⁷⁷Se NMR Spectroscopy as a Selenium Probe:
The presence of the NMR-active ⁷⁷Se isotope (spin 1/2, natural abundance of 7.63%) makes this compound an excellent candidate for ⁷⁷Se NMR studies. libretexts.org This technique is highly sensitive to the chemical environment of the selenium atom and can be used as a specific probe to study the molecule's interactions and dynamics. nih.gov
The ⁷⁷Se chemical shift spans a very wide range (over 2000 ppm), which allows for the resolution of subtle changes in the selenium's coordination and oxidation state. nih.gov When this compound is incorporated into peptides or interacts with other biomolecules, the ⁷⁷Se chemical shift can provide valuable insights into:
Conformational changes: Alterations in the local geometry around the selenium atom due to folding or binding events will be reflected in the ⁷⁷Se chemical shift.
Binding interactions: The formation of non-covalent interactions, such as hydrogen bonds or van der Waals contacts, with other molecules can perturb the electronic environment of the selenium and cause a change in its chemical shift.
Redox state: The oxidation state of the selenium atom can be monitored by ⁷⁷Se NMR, which is crucial for studying its role in redox processes.
Dynamic NMR studies, which involve acquiring spectra at different temperatures, can also be employed to investigate the conformational flexibility of the selenazolidine ring and the kinetics of processes such as ring inversion.
Mass Spectrometry (MS) Applications in Characterization and Metabolite Identification (e.g., as a Selenium Probe)
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is an essential tool for confirming the molecular weight of this compound, elucidating its structure through fragmentation analysis, and identifying its metabolites in biological systems. The unique isotopic pattern of selenium, with several naturally occurring isotopes, provides a distinct signature in the mass spectrum that facilitates the identification of selenium-containing fragments.
Molecular Weight Confirmation and Elemental Composition:
High-resolution mass spectrometry (HRMS) can determine the accurate mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula, confirming the presence of one selenium atom, in addition to carbon, hydrogen, nitrogen, and oxygen.
Fragmentation Analysis for Structural Elucidation:
Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting product ions. The fragmentation pattern provides valuable information about the connectivity of atoms within the molecule. For this compound, characteristic fragmentation pathways are expected to include:
Loss of the carboxyl group: A common fragmentation for carboxylic acids is the neutral loss of CO₂ (44 Da) or the loss of the entire COOH radical (45 Da). libretexts.org
Ring opening and fragmentation: The selenazolidine ring can undergo cleavage at various points, leading to characteristic fragment ions. The presence of the selenium atom will influence the fragmentation pathways.
Selenium-containing fragments: The isotopic signature of selenium will be present in any fragment ion that retains the selenium atom, aiding in the identification of these fragments.
Interactive Data Table: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| Fragment Description | Predicted m/z |
| [M+H]⁺ (Protonated Molecule) | 182.98 (for ⁸⁰Se) |
| [M-COOH]⁺ | 137.99 (for ⁸⁰Se) |
| [M-H₂O+H]⁺ | 164.97 (for ⁸⁰Se) |
Note: m/z values are calculated for the most abundant selenium isotope (⁸⁰Se) and will be accompanied by other peaks corresponding to other selenium isotopes.
Metabolite Identification and Use as a Selenium Probe:
This compound has been proposed as a selenium probe for mass spectrometry analytical purposes, serving as a valuable alternative to selenocysteine (B57510) and selenomethionine. nih.gov When introduced into biological systems, its metabolic fate can be traced using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This powerful combination allows for the separation of the parent compound from its metabolites, followed by their sensitive and specific detection.
The identification of metabolites is achieved by searching for compounds that exhibit the characteristic selenium isotopic pattern and have masses consistent with expected metabolic transformations, such as oxidation, methylation, or conjugation. The high sensitivity of modern mass spectrometers enables the detection of these metabolites even at very low concentrations in complex biological matrices like plasma, urine, or tissue extracts.
Chromatographic Methods for Separation and Quantification in Complex Biological Matrices (e.g., Ion-Exchange, Paper Chromatography)
Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for its quantification in complex biological samples. The choice of chromatographic method depends on the properties of the analyte and the matrix in which it is present.
Ion-Exchange Chromatography:
Ion-exchange chromatography (IEC) separates molecules based on their net charge. miamioh.edu Since this compound is an amino acid, it possesses both a basic amino group and an acidic carboxyl group. Its net charge is therefore dependent on the pH of the surrounding solution.
Cation-Exchange Chromatography: At a pH below its isoelectric point (pI), this compound will have a net positive charge and will bind to a cation-exchange resin (which has negatively charged functional groups). It can then be eluted by increasing the pH or the ionic strength of the mobile phase.
Anion-Exchange Chromatography: At a pH above its pI, the molecule will have a net negative charge and will bind to an anion-exchange resin (with positively charged functional groups). Elution is typically achieved by decreasing the pH or increasing the ionic strength.
IEC is a powerful technique for separating selenoamino acids from other amino acids and components in biological fluids, enabling their purification and subsequent quantification. foodb.caresearchgate.net
Paper Chromatography:
Paper chromatography is a simple and cost-effective planar chromatographic technique that can be used for the qualitative analysis of amino acids. The separation is based on the partitioning of the analyte between a stationary phase (the paper, which is typically cellulose impregnated with water) and a mobile phase (a solvent or mixture of solvents).
The retention factor (Rf), defined as the ratio of the distance traveled by the spot of the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given chromatographic system. By comparing the Rf value of an unknown spot to that of a known standard of this compound, its presence can be qualitatively confirmed. While less common for quantitative analysis in modern research, paper chromatography remains a useful tool for initial screening and educational purposes.
Interactive Data Table: Typical Rf Values for Amino Acids in Paper Chromatography
| Amino Acid | Typical Rf Value (Butanol:Acetic Acid:Water) |
| Alanine | 0.38 |
| Glycine | 0.26 |
| Leucine | 0.73 |
| This compound | Expected to be in a similar range to other cyclic amino acids like proline (approx. 0.43) |
Note: Rf values are highly dependent on the specific solvent system, paper type, and experimental conditions.
High-Performance Liquid Chromatography (HPLC):
For precise and sensitive quantification of this compound in biological matrices, high-performance liquid chromatography (HPLC) is the method of choice. Reversed-phase HPLC, often with the use of ion-pairing agents to improve the retention of the polar amino acid on the nonpolar stationary phase, is commonly employed. helsinki.fi Coupling HPLC with a sensitive detector, such as a mass spectrometer (LC-MS) or an inductively coupled plasma mass spectrometer (LC-ICP-MS), provides a highly specific and quantitative method for determining the concentration of this compound and its metabolites in complex samples.
Computational and Theoretical Investigations of Selenazolidine 4 Carboxylic Acid
Quantum Chemical Calculations (e.g., DFT) on Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and chemical reactivity of molecules. These methods calculate the electron density of a molecule to derive its energy, geometry, and various physicochemical properties. nih.govresearchgate.net For derivatives of the analogous thiazolidine-4-carboxylic acid, DFT has been employed to optimize molecular geometry and calculate key electronic parameters that govern reactivity. researchgate.net
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. jmchemsci.com The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a smaller gap suggests higher reactivity and lower kinetic stability. jmchemsci.com
Studies on thiazolidine (B150603) derivatives show how different substituents on the ring alter these electronic properties. researchgate.nettubitak.gov.tr These calculations help predict the most likely sites for electrophilic and nucleophilic attack, providing a theoretical foundation for both synthetic pathways and metabolic transformations. The replacement of sulfur with selenium is expected to significantly influence these electronic properties due to selenium's different electronegativity and polarizability, likely leading to a smaller HOMO-LUMO gap and enhanced reactivity.
| Parameter | Description | Typical Implication |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-filled orbital; relates to electron-donating ability. | Higher energy indicates a better electron donor. |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first empty orbital; relates to electron-accepting ability. | Lower energy indicates a better electron acceptor. |
| ΔE (HOMO-LUMO Energy Gap) | Difference between ELUMO and EHOMO. | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. jmchemsci.com |
| Chemical Hardness (η) | Resistance to change in electron distribution. Calculated as (ELUMO - EHOMO)/2. | Hard molecules have a large energy gap; soft molecules are more reactive. jmchemsci.com |
| Chemical Softness (S) | Reciprocal of hardness (1/η). | Measures the polarizability and reactivity of a molecule. jmchemsci.com |
Molecular Docking and Dynamics Simulations for Enzyme-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov This method is crucial in drug discovery for screening potential inhibitors and understanding their mechanism of action at the molecular level. For derivatives of thiazolidine-4-carboxylic acid, docking studies have been successfully used to investigate their potential as inhibitors of various enzymes, including α-amylase, α-glucosidase, β-lactamase, and neuraminidase. researchgate.netresearchgate.netnih.gov
These in silico studies reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand within the enzyme's active site. researchgate.netnih.gov For instance, docking of thiazolidine derivatives into the active site of α-amylase and α-glucosidase has identified key amino acid residues responsible for binding, explaining their inhibitory activity. researchgate.net Given that Selenazolidine-4-carboxylic acid is an analog of proline, it is theoretically capable of fitting into the active sites of enzymes that recognize proline residues. nih.gov
Following docking, Molecular Dynamics (MD) simulations can be performed to analyze the stability of the protein-ligand complex over time. mdpi.com MD simulations model the motion of atoms and molecules, providing insights into the conformational changes and dynamic behavior of the complex in a simulated physiological environment. nih.gov This technique can validate the interactions predicted by docking and assess whether the ligand remains stably bound in the active site, which is a key characteristic of an effective inhibitor. nih.gov
| Enzyme Target | Therapeutic Area | Key Findings from Docking Studies |
|---|---|---|
| α-Amylase & α-Glucosidase | Diabetes | Compounds bind within the enzyme active site, showing interactions that explain inhibitory potential. researchgate.net |
| Neuraminidase | Influenza | Derivatives form stable interactions with the active site, suggesting potential as antiviral agents. nih.gov |
| TEM-1 β-Lactamase | Bacterial Resistance | The active site pocket shows a preference for hydrophobic substituents on the thiazolidine ring. researchgate.net |
| Urease | Bacterial Infections (e.g., H. pylori) | The carboxylic acid terminal binds to the bimetallic nickel center in the active site. researchgate.net |
Prediction of Conformational Preferences and Stereochemical Effects
The five-membered ring of this compound is not planar. Like other similar heterocyclic rings such as proline and thiazolidine, it adopts puckered conformations to relieve ring strain. These conformations are typically described as "envelope" or "twist" forms, where one or two atoms deviate from the plane formed by the other atoms in the ring. The specific conformational preference is critical as it dictates the three-dimensional shape of the molecule and, consequently, its ability to interact with biological targets.
Computational methods can predict the relative energies of these different conformers, thereby identifying the most stable, low-energy shapes the molecule is likely to adopt. nih.gov The substitution of sulfur with a larger selenium atom will alter the bond lengths and angles within the ring, which in turn influences the ring's pucker and conformational equilibrium.
Furthermore, the stereochemistry of this compound is a crucial aspect of its structure. The compound is chiral, with a key stereocenter at the C4 position. When synthesized from aldehydes and L-cysteine, a second stereocenter is created at the C2 position. Studies on analogous 2-substituted thiazolidine-4-carboxylic acids have shown that these compounds can exist as diastereomeric mixtures and that the C2 position can undergo epimerization (inversion of stereochemistry) under certain conditions, such as in specific NMR solvents. researchgate.net Theoretical calculations can model the transition states for such isomerization processes, providing insight into the stereochemical stability of the compound.
Theoretical Insights into Mechanisms of Biological Action
Computational investigations provide a theoretical framework for understanding the diverse biological activities of this compound. By integrating findings from electronic structure, docking, and conformational analyses, a comprehensive picture of its mechanism of action can be developed.
Proline Mimicry : As a structural analog of proline, this compound can function as a proline surrogate. nih.gov Computational conformational analysis can quantify its structural similarity to proline, explaining its ability to be incorporated into peptides. Molecular docking studies can further demonstrate how peptides containing this analog might interact with receptors or enzymes that normally bind proline-containing sequences.
Antioxidant Activity : The presence of selenium is central to the compound's potential antioxidant properties. Quantum chemical calculations can shed light on this mechanism. For example, DFT can be used to calculate the bond dissociation energy of the N-H and Se-C bonds and the ionization potential, which are related to antioxidant activity. The selenium atom can participate in redox cycles, and theoretical models can elucidate the energetics of these processes, explaining how the molecule might scavenge free radicals.
Enzyme Inhibition : Based on extensive docking studies of its sulfur analogs, this compound can be theorized to act as an inhibitor for various enzymes. researchgate.netresearchgate.netnih.gov Theoretical studies can predict its binding affinity for different targets and identify the key structural features responsible for inhibition. The electronic properties of the selenium atom may lead to different or stronger interactions with active site residues compared to its sulfur counterpart.
Prodrug and Delivery Vehicle : this compound can also be considered a prodrug that delivers L-cysteine and selenium into cells. Theoretical studies can model the mechanism of ring-opening under physiological conditions, which releases the active components. This provides a basis for its use in replenishing cellular cysteine levels.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for selenazolidine-4-carboxylic acid, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves condensation reactions between selenium-containing precursors and carboxylic acid derivatives. For example, analogous thiazolidine-4-carboxylic acids are synthesized via reactions of thiols with aldehydes and amino acids under controlled pH and temperature (e.g., 40% formaldehyde in aqueous conditions) . For selenazolidines, replace sulfur with selenium and adjust redox conditions to prevent oxidation. Purity optimization requires recrystallization (e.g., using ethanol/water mixtures) and characterization via HPLC or NMR. Follow guidelines for reporting synthetic protocols, including solvent ratios, reaction times, and spectroscopic validation .
Q. How should researchers characterize the stereochemical configuration of this compound derivatives?
- Methodological Answer : Use X-ray crystallography for definitive stereochemical assignment, supplemented by -NMR to observe coupling constants indicative of ring puckering or substituent orientation . For example, in selenazolidine prodrugs, L- and D-stereoisomers show distinct biological activities; enantiomeric purity can be confirmed via chiral chromatography . Report crystallographic data (e.g., CCDC numbers) and NMR spectra with integration ratios in supplementary materials .
Q. What in vitro models are appropriate for initial assessment of this compound’s biological activity?
- Methodological Answer : Use mammalian cell lines like V79 fibroblasts to evaluate cytotoxicity (via IC assays) and selenium-dependent glutathione peroxidase (GPx) induction. Dose-response curves (e.g., 15–100 µM) should compare selenazolidines to controls like sodium selenite. Include positive/negative controls (e.g., L-selenocystine for GPx activity) and normalize results to protein content . Follow standardized protocols for cell viability (MTT assay) and enzyme activity measurements .
Advanced Research Questions
Q. How do stereochemical variations in selenazolidine derivatives affect their toxicity profiles and enzymatic induction capabilities?
- Methodological Answer : Design stereoisomer pairs (e.g., L-SCA vs. D-SCA) and assess toxicity in dose-escalation studies. For example, D-OSCA exhibits >3000 µM IC in V79 cells, while L-OSCA shows ~451 µM, indicating stereochemistry-dependent membrane permeability or metabolic activation . Correlate structural data (from X-ray/NMR) with bioactivity using molecular docking to predict binding affinities to selenocysteine lyase or GPx active sites.
Q. What statistical approaches resolve contradictions in selenium bioavailability data across experimental models?
- Methodological Answer : Apply meta-analysis to reconcile discrepancies. For instance, GPx induction by selenazolidines in cell models may conflict with in vivo data due to differences in selenium metabolism. Use multivariate regression to identify confounding variables (e.g., serum selenium levels, dietary intake) and Bayesian modeling to quantify uncertainty . Validate findings with isotopic tracing (e.g., -labeled compounds) to track metabolic incorporation .
Q. How to design experiments to differentiate between direct antioxidant effects and selenium metabolic incorporation in selenazolidine studies?
- Methodological Answer : Use dual experimental arms:
- Arm 1 : Treat cells with selenazolidines and measure GPx activity in selenium-deficient vs. replete media.
- Arm 2 : Block selenium metabolism with inhibitors (e.g., propargylglycine for cystathionine γ-lyase) and assess residual antioxidant activity.
- Validation : Quantify selenium incorporation into selenoproteins via ICP-MS or Western blot for GPx isoforms .
Data Presentation and Reproducibility
Q. How should researchers present conflicting data on selenazolidine toxicity in publication-ready formats?
- Methodological Answer : Use comparative tables to highlight key variables (e.g., IC, cell type, assay duration). For example:
| Compound | Cell Line | IC (µM) | GPx Induction (Fold) | Reference |
|---|---|---|---|---|
| L-SCA | V79 | 79 | 5.9 | |
| D-MSCA | V79 | 160 | 1.3 |
Discuss methodological differences (e.g., serum concentration, passage number) that may explain discrepancies. Adhere to journal guidelines for supplementary data archiving .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
